REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1([C:13]#[N:14])[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.[CH2:15]([S:18](Cl)(=[O:20])=[O:19])[CH2:16][CH3:17].[OH-].[Na+]>C(Cl)Cl.CCN(C(C)C)C(C)C>[CH2:15]([S:18]([N:10]1[CH2:9][CH2:8][C:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)([C:13]#[N:14])[CH2:12][CH2:11]1)(=[O:20])=[O:19])[CH2:16][CH3:17] |f:2.3,4.5|
|
Name
|
|
Quantity
|
3.55 g
|
Type
|
reactant
|
Smiles
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N1=C(C=CC=C1)C1(CCNCC1)C#N
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Name
|
DCM DIEA
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Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl.CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
21 mmol
|
Type
|
reactant
|
Smiles
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C(CC)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
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Details
|
The reaction mixture was then stirred for 1 h at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred 1 h at 0° C
|
Duration
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1 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture solution was then extracted with EtOAc (4×200 mL)
|
Type
|
WASH
|
Details
|
The combined EtOAc extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)S(=O)(=O)N1CCC(CC1)(C#N)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |